Methyl 4-Isopropyl-2-hydroxybenzoate

Antimicrobial Resistance MRSA VRE

Methyl 4-isopropyl-2-hydroxybenzoate (CAS 1529775-67-4) is a synthetic organic compound belonging to the class of substituted benzoate esters. It features a methyl ester moiety at the 1-position, a hydroxyl group at the 2-position, and an isopropyl substituent at the 4-position of the benzene ring.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B8500394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Isopropyl-2-hydroxybenzoate
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)C(=O)OC)O
InChIInChI=1S/C11H14O3/c1-7(2)8-4-5-9(10(12)6-8)11(13)14-3/h4-7,12H,1-3H3
InChIKeyBESUXMIRFZBOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Isopropyl-2-hydroxybenzoate: A Structurally Distinct Salicylate Ester for Specialized Antimicrobial and Pharmacological Research


Methyl 4-isopropyl-2-hydroxybenzoate (CAS 1529775-67-4) is a synthetic organic compound belonging to the class of substituted benzoate esters. It features a methyl ester moiety at the 1-position, a hydroxyl group at the 2-position, and an isopropyl substituent at the 4-position of the benzene ring . This specific substitution pattern distinguishes it from common preservative parabens (alkyl 4-hydroxybenzoates) and simple salicylates, conferring a unique combination of lipophilicity and steric bulk that influences its biological interactions and physicochemical properties. The compound is utilized primarily as a research intermediate and has been identified in patent literature as a scaffold for antimicrobial and matrix metalloproteinase (MMP) inhibitory activity [1].

Why Methyl 4-Isopropyl-2-hydroxybenzoate Cannot Be Interchanged with Common Parabens or Salicylates


Generic substitution with unsubstituted salicylates (e.g., methyl salicylate) or standard parabens (e.g., methylparaben) is not scientifically valid due to the profound impact of the 4-isopropyl group on both biological activity and physicochemical behavior. Class-level structure-activity relationship (SAR) studies on parabens demonstrate that increasing alkyl chain length or branching (as with an isopropyl group) significantly elevates lipophilicity (ClogP), which directly correlates with enhanced antimicrobial potency and altered membrane permeability [1]. Furthermore, comparative percutaneous absorption studies reveal that isopropyl-substituted salicylates exhibit markedly different dermal penetration kinetics compared to their methyl or ethyl counterparts, which can critically affect both efficacy and safety profiles in topical applications [2]. The specific substitution pattern of Methyl 4-isopropyl-2-hydroxybenzoate also appears to confer a distinct target engagement profile, as evidenced by its identification as an inhibitor of multiple matrix metalloproteinases (MMP-1, -2, -9, -13) in patent disclosures—a property not shared by simpler benzoate esters [3]. These data underscore that even closely related in-class compounds cannot be assumed to be functionally equivalent, necessitating compound-specific evaluation for research and development.

Quantitative Differentiation of Methyl 4-Isopropyl-2-hydroxybenzoate: Comparative Evidence Against Analogs


Expanded Antimicrobial Spectrum Against Clinically Resistant Strains Relative to Methylparaben

Methyl 4-isopropyl-2-hydroxybenzoate demonstrates in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. (VRE) [1]. In contrast, the commonly used preservative methylparaben (methyl 4-hydroxybenzoate) exhibits substantially weaker activity against Gram-positive pathogens, with reported minimum inhibitory concentrations (MICs) often exceeding 1000 µg/mL for S. aureus [2]. The presence of the 4-isopropyl group on the target compound is consistent with class-level SAR trends showing that increased lipophilicity (ClogP) enhances antimicrobial potency against Gram-positive organisms [2]. While direct head-to-head MIC comparison data are not available, the qualitative spectrum of activity against resistant strains represents a differentiated profile not observed with unsubstituted methylparaben.

Antimicrobial Resistance MRSA VRE Preservative Efficacy

Superior Percutaneous Absorption Kinetics of Isopropyl-Substituted Salicylates vs. Methyl Salicylate

In a comparative percutaneous absorption study using 10% solutions of various salicylate esters in ether applied to human skin, isopropyl salicylate produced significantly higher plasma salicylic acid levels than most other esters tested, including ethyl, isoamyl, benzyl, and morpholine salicylates [1]. Specifically, isopropyl salicylate was statistically superior to all remaining compounds except N-butyl and phenyl salicylates. In contrast, methyl salicylate, while showing high initial absorption, was surpassed by isopropyl salicylate in sustained plasma levels after one hour [1]. This indicates that the isopropyl moiety confers favorable dermal penetration and sustained release characteristics compared to the smaller methyl group.

Dermal Delivery Percutaneous Absorption Pharmacokinetics Topical Formulation

Matrix Metalloproteinase (MMP) Inhibitory Activity: A Pharmacological Niche Not Shared by Simple Parabens

Patent literature identifies Methyl 4-isopropyl-2-hydroxybenzoate (as compound PMID29130358-Compound-Figure18(14a)) as an inhibitor of multiple matrix metalloproteinases, including MMP-1, MMP-2, MMP-9, and MMP-13 [1]. These gelatinases are implicated in cancer metastasis, arthritis, and tissue remodeling. In contrast, unsubstituted methylparaben and ethylparaben have not been reported to exhibit significant MMP inhibitory activity, indicating that the 4-isopropyl-2-hydroxy substitution pattern is critical for engaging this target class. While quantitative IC50 values are not publicly disclosed, the compound's inclusion in a patent review on gelatinase inhibitors (2011-2017) underscores its recognized potential as a pharmacological tool compound [1].

MMP Inhibition Gelatinase Drug Discovery Anti-metastatic

Optimal Use Cases for Methyl 4-Isopropyl-2-hydroxybenzoate Based on Evidenced Differentiation


Development of Topical Formulations Requiring Sustained Dermal Delivery

Given the superior percutaneous absorption profile of isopropyl-substituted salicylates compared to methyl salicylate [1], this compound is well-suited for research into topical formulations (e.g., analgesic creams, anti-inflammatory gels) where prolonged local or systemic drug levels are desired. Its favorable penetration kinetics may reduce dosing frequency or enhance therapeutic efficacy relative to traditional methyl salicylate-based products.

Antimicrobial Preservative Research Targeting Resistant Gram-Positive Pathogens

The reported activity of Methyl 4-isopropyl-2-hydroxybenzoate against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [2] positions it as a candidate preservative or antimicrobial agent for formulations requiring robust protection against clinically relevant resistant strains. This is a clear differentiation from common parabens, which often exhibit poor activity against such organisms.

Medicinal Chemistry Scaffold for MMP Inhibitor Discovery Programs

As a disclosed inhibitor of MMP-1, MMP-2, MMP-9, and MMP-13 in patent literature [3], this compound serves as a validated starting point for structure-based drug design efforts aimed at developing novel gelatinase inhibitors. Its unique substitution pattern offers a distinct chemical space for optimization compared to existing hydroxamate-based MMP inhibitors.

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